

Technical Support Center: PIK-75 Stability & Formulation Guide

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Compound of Interest

Compound Name: PIK-75
CAS No.: 1201670-42-9
Cat. No.: B1244520

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Subject: Troubleshooting the in vivo and in solution instability of **PIK-75** (p110

/DNA-PK Inhibitor). Ticket ID: **PIK-75-STAB-001** Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

PIK-75 is a potent imidazopyridine inhibitor of p110

(
nM) and DNA-PK (
nM).^{[1][2][3][4]} However, its utility is severely compromised by two distinct failure modes: physical instability (rapid precipitation in aqueous media) and chemical/metabolic instability (nitro-group reduction and hydrazide hydrolysis).

This guide provides protocols to bypass these limitations. It is structured not as a generic overview, but as a troubleshooting workflow for researchers experiencing data inconsistency.

Module 1: The "Bench" Phase (In Solution Stability)

Issue: "My

values are shifting, and I see particulates in my cell culture media."

Root Cause Analysis

PIK-75 is extremely hydrophobic. In standard aqueous buffers (PBS, media), it does not just dissolve poorly; it crashes out of solution almost instantly upon dilution from DMSO.

Furthermore, the compound contains a hydrazide motif and a nitro group. The hydrazide is susceptible to hydrolysis at acidic pH, while the nitro group is sensitive to light and reduction.

Protocol: The "Anhydrous Pulse" Solubilization

Standard DMSO stocks often absorb atmospheric water, leading to compound degradation before the experiment begins.

Step-by-Step Workflow:

- Solvent Prep: Use only anhydrous DMSO (stored over molecular sieves).
- Concentration Limit: Do not exceed 10 mM in the stock solution. Higher concentrations promote aggregation even in DMSO.
- Aliquoting: Never freeze-thaw the master stock. Aliquot into single-use amber vials (light protection is critical).
- The "Step-Down" Dilution:
 - Wrong Way: Adding 1 mL stock directly to 1 mL media (Shock precipitation).
 - Right Way: Dilute stock 1:10 in pure DMSO first
Dilute that intermediate 1:100 into media with rapid vortexing.

Data: Solubility Thresholds

Solvent System	Solubility Limit	Stability Window (C)	Notes
Water	< 0.1 g/mL	N/A	Immediate precipitation.
PBS (pH 7.4)	< 1.0 g/mL	< 15 mins	Unsuitable for stock solutions.
Anhydrous DMSO	~ 3-5 mg/mL	24 Hours	Hygroscopic: Absorbed water causes degradation.
Ethanol	Insoluble	N/A	Do not use as a co-solvent.

Visual Workflow: Correct Handling



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Caption: The "Step-Down" dilution method prevents shock precipitation, a common cause of false-negative IC50 results.

Module 2: The "Animal" Phase (In Vivo Stability)

Issue: "I see strong killing in vitro, but no tumor reduction in mice. The drug disappears from plasma in minutes."^[5]

Root Cause Analysis: Metabolic Nitro-Reduction

The primary cause of in vivo failure for **PIK-75** is Nitroreductase activity.

- Mechanism: Liver enzymes reduce the nitro group (

) to an amine (

).

- Consequence: The nitro group is essential for the electron-deficient character of the ring system. The amine metabolite is electron-rich and significantly less potent against p110

.

- Clearance: The drug binds heavily to plasma proteins and is cleared rapidly (min in unformulated states).

Protocol: Nanosuspension or Cyclodextrin Complexation

Standard vehicles (CMC, Tween-80) are insufficient. You must encapsulate the drug to protect the nitro group and improve solubility.

Option A: HP-

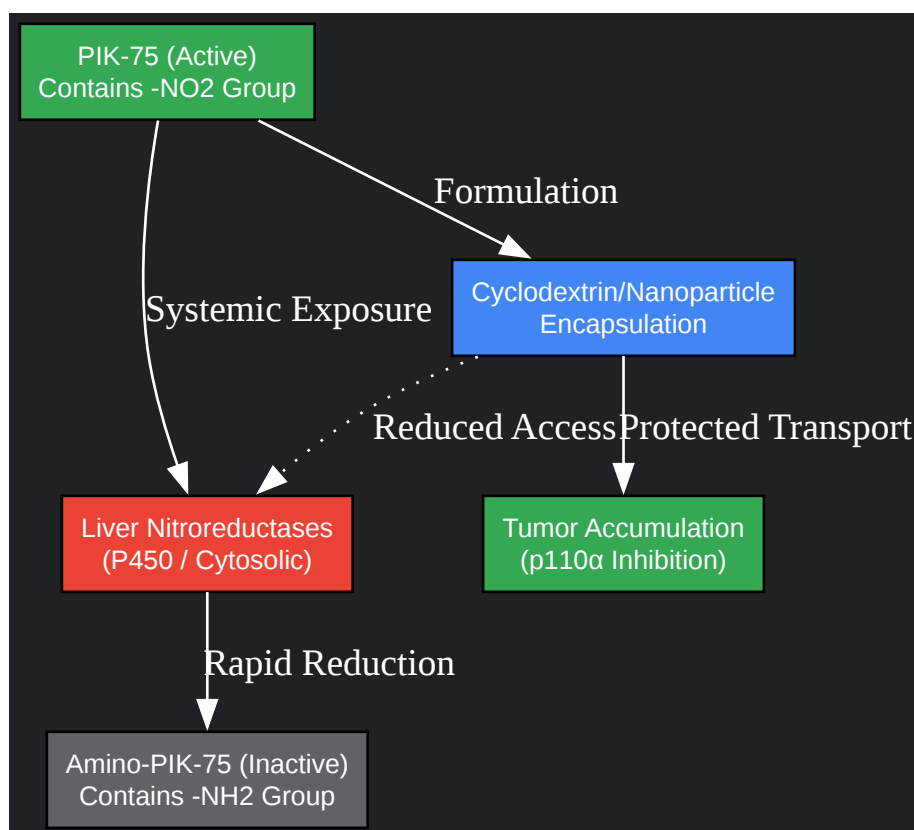
-CD Complexation (Accessible) Best for labs without nanofabrication equipment.

- Vehicle: 30% (w/v) Hydroxypropyl-
-cyclodextrin in water.
- Procedure:
 - Dissolve **PIK-75** in minimal DMSO (5% of final vol).
 - Add slowly to 30% HP-
-CD solution under constant stirring.
 - Sonicate for 20 minutes at room temperature.
 - Filter sterilize (0.22
m). Note: If filter clogs, complexation failed.

Option B: Folate-Targeted Nanosuspension (Advanced) Based on University of Auckland protocols (see References).

- Method: High-pressure homogenization.[6]
- Stabilizer: Poloxamer 188 with Folate-PEG conjugates.
- Outcome: Increases tumor accumulation by 5-10 fold compared to free drug.[6]

Visual Pathway: Metabolic Degradation vs. Protection



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Caption: Encapsulation shields the nitro group from hepatic reductases, extending the half-life and preserving potency.

Module 3: FAQ & Troubleshooting

Q: Can I use **PIK-75** for long-term incubation (>48 hours)? A: Caution is advised. Even in media, the hydrazide linkage can hydrolyze over time. Refresh media containing fresh

compound every 24 hours to maintain therapeutic concentrations.

Q: Why does my DMSO stock turn yellow/orange over time? A: This indicates photodegradation or oxidation. The nitro group is chromogenic. If the color shifts significantly from the original pale yellow/white, discard the stock.

Q: Is there a more stable analog? A: If **PIK-75** instability renders your in vivo model unworkable, consider A66 (p110

specific) or KU-0060648 (DNA-PK specific). While they lack the dual potency of **PIK-75**, they possess superior metabolic stability profiles.

References

- Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110 in Insulin Signaling." Cell.
 - Significance: The foundational paper characterizing **PIK-75**'s potency and isoform selectivity.
- Tiwari, S., et al. (2013). "Development of **PIK-75** nanosuspension formulation with enhanced delivery efficiency and cytotoxicity for targeted anti-cancer therapy." International Journal of Pharmaceutics.
 - Significance: Defines the nanosuspension protocol required to overcome insolubility and tumor delivery issues.
- Zheng, H., et al. (2025). "Encapsulation and Delivery of the Kinase Inhibitor **PIK-75** by Organic Core High-Density Lipoprotein-Like Nanoparticles." ACS Nano/PubMed.
 - Significance: Recent breakthrough using HDL-like particles to target SR-B1 receptors, solving the solubility issue.
- Chaussade, C., et al. (2007). "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling."^[7] Biochemical Journal.
 - Significance: Demonstrates the use of **PIK-75** in cellular assays and highlights the need for careful concentr

- Review: Nitroreduction. "Nitroreduction: A Critical Metabolic Pathway for Drugs." National Institutes of Health (PMC).
 - Significance: Explains the mechanism behind the metabolic instability of the nitro group in **PIK-75**.

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